N-Formylcytisine N-Formylcytisine (-)-N-Formylcytisine is a natural product found in Maackia tenuifolia, Thermopsis lanceolata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 53007-06-0
VCID: VC20897005
InChI: InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1
SMILES: C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

N-Formylcytisine

CAS No.: 53007-06-0

Cat. No.: VC20897005

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

N-Formylcytisine - 53007-06-0

Specification

Description (-)-N-Formylcytisine is a natural product found in Maackia tenuifolia, Thermopsis lanceolata, and other organisms with data available.
CAS No. 53007-06-0
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde
Standard InChI InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1
Standard InChI Key PCYQRXYBKKZUSR-VHSXEESVSA-N
Isomeric SMILES C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)C=O
SMILES C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O
Canonical SMILES C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator